Cas no 176773-05-0 (2(1H)-Pyrimidinimine,(Z)- (9CI))
176773-05-0 structure
Product Name:2(1H)-Pyrimidinimine,(Z)- (9CI)
CAS-nummer:176773-05-0
MF:C4H5N3
MW:95.1025998592377
CID:112459
PubChem ID:7978
Update Time:2025-04-18
2(1H)-Pyrimidinimine,(Z)- (9CI) Chemische en fysische eigenschappen
Naam en identificatie
-
- 2(1H)-Pyrimidinimine,(Z)- (9CI)
- 2(1H)-Pyrimidinimine, (Z)- (9CI)
- UNII-OB8I17P2G4
- 2-AMINOPYRIMIDINE
- A927973
- pyrimidin-2-amine
- Pyrimidinamine
- NSC-1912
- pyrimidine-2-amine
- pyrimidyl amine
- 27043-39-6
- 2-Aminpirimidina
- MB00175
- Q27117919
- 2-Pyrimidinamine
- F3329-0410
- BDBM50354823
- Pyrimidine, 2-amino-
- amino pyrimidine
- CHEMBL88580
- DTXSID70870459
- 2-amino-pyrimidine
- pyrimidin-2-yl-amine
- 176773-04-9
- AM690
- AKOS000119323
- iminopyrimidine
- NSC1912
- AC-15596
- AS-13594
- 2(1H)-Pyrimidinimine (9CI)
- HY-41340
- PYRIMIDINE, 1,2-DIHYDRO-2-IMINO-
- 176773-05-0
- 2-Pyridiylamine
- CS-W020110
- 2-Aminopyrimidine, Vetec(TM) reagent grade, 97%
- EN300-17309
- 2-Pyrimidiylamine
- A801969
- 2(1H)-Pyrimidinimine, (E)- (9CI)
- FT-0611272
- Sulfadiazine Impurity A
- 153824-54-5
- 1,2-Dihydro-2-iminopyrimidine
- EINECS 203-648-4
- amino-pyrimidine
- MFCD00006089
- 109-12-6
- Pyrimidin-2-amine; Sulfadiazine Imp. A (Pharmeuropa); Sulfadiazine Impurity A
- 551920-04-8
- 2-aminopirimidina
- CHEBI:38618
- Q-200239
- Pyrimidine, 1,2-dihydro-2-imine-
- A0412
- Pyrimidin-2-ylamine
- 2-amino pyrimidine
- 2-Aminopyrimidine, 97%
- Sulfadiazine impurity A, European Pharmacopoeia (EP) Reference Standard
- NS00004461
- OB8I17P2G4
- AI3-24128
- Aminopyrimidine
- NSC 1912
- SULFADIAZINE IMPURITY A [EP IMPURITY]
- LGA
-
- Inchi: 1S/C4H5N3/c5-4-6-2-1-3-7-4/h1-3H,(H2,5,6,7)
- InChI-sleutel: LJXQPZWIHJMPQQ-UHFFFAOYSA-N
- LACHT: N1C=CC=NC=1N
Berekende eigenschappen
- Exacte massa: 95.04845
- Monoisotopische massa: 95.048347172g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 7
- Aantal draaibare bindingen: 0
- Complexiteit: 48.9
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: -0.2
- Topologisch pooloppervlak: 51.8Ų
Experimentele eigenschappen
- PSA: 48.24
2(1H)-Pyrimidinimine,(Z)- (9CI) Gerelateerde literatuur
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
-
Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
176773-05-0 (2(1H)-Pyrimidinimine,(Z)- (9CI)) Gerelateerde producten
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Aanbevolen leveranciers
Zhangzhou Sinobioway Peptide Co.,Ltd.
Goudlid
CN Leverancier
Reagentie
Wuhan ChemNorm Biotech Co.,Ltd.
Goudlid
CN Leverancier
Reagentie
Shandong Jing Kun Chemical Co.,Ltd.
Goudlid
CN Leverancier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Goudlid
CN Leverancier
Bulk
Yunnanjiuzhen
Goudlid
CN Leverancier
Bulk